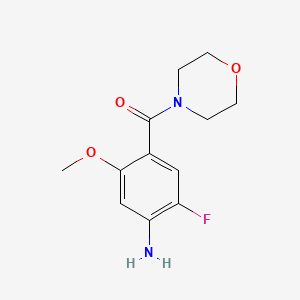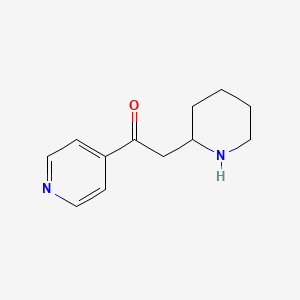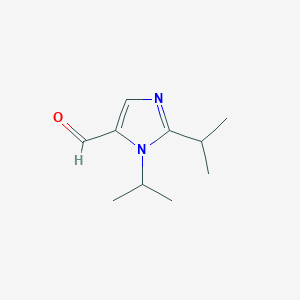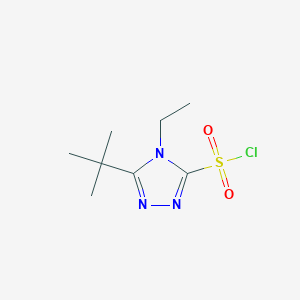![molecular formula C8H13NO2 B13191191 6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)
6-Oxa-8-azaspiro[4.5]decan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-8-azaspiro[45]decan-7-one is a spirocyclic compound that features a unique structural motif combining an oxygen and nitrogen atom within a spirocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-8-azaspiro[4.5]decan-7-one can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction typically requires the use of a base, such as potassium carbonate, and is conducted in an organic solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxa-8-azaspiro[4.5]decan-7-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 6-Oxa-8-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but differs in the position of the oxygen and nitrogen atoms.
1-Oxa-8-azaspiro[4.5]decan-3-ol: Contains an additional hydroxyl group, which may alter its reactivity and applications.
6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one: A more complex derivative with additional functional groups, used as a potent SHP2 inhibitor.
Uniqueness
6-Oxa-8-azaspiro[4.5]decan-7-one stands out due to its specific spirocyclic structure, which imparts unique properties such as rigidity and stability. These characteristics make it a valuable scaffold in drug design and materials science.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
6-oxa-8-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C8H13NO2/c10-7-9-6-5-8(11-7)3-1-2-4-8/h1-6H2,(H,9,10) |
InChI-Schlüssel |
VWGPAJLFXYACKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCNC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)






![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)





